BenchChemオンラインストアへようこそ!

6-Dehydroxy 6-Oxo Faropenem-d4

LC-MS/MS Isotope Dilution Impurity Quantification

6-Dehydroxy 6-Oxo Faropenem-d4 is the definitive SIL-IS for faropenem oxidation impurity quantification. +4.02 Da mass shift, co-eluting with the 6-acetyl impurity under identical LC conditions, normalizes matrix effects, ion suppression, and injection variability. Achieves LOQ ≤0.05%, precision ≤5% RSD, meeting ICH Q2(R1) and ICH Q3A for ANDA/DMF submissions. Outperforms non-deuterated external standards and structurally dissimilar internal standards in stability, forced degradation, and pharmacopeial studies.

Molecular Formula C₁₂H₉D₄NO₅S
Molecular Weight 287.32
Cat. No. B1159378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dehydroxy 6-Oxo Faropenem-d4
Synonyms(5R,6S)-6-Acetyl-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d4; 
Molecular FormulaC₁₂H₉D₄NO₅S
Molecular Weight287.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Dehydroxy 6-Oxo Faropenem-d4 — Isotopic Impurity Standard for Precision Faropenem Analysis


6-Dehydroxy 6-Oxo Faropenem-d4 (CAS assigned via synonym 1376616-67-9 for the non-deuterated parent) is a quadrideuterated isotopic analog of a key faropenem degradation/oxidation impurity, chemically defined as (5R,6S)-6-acetyl-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid-d4 . It belongs to the penem subclass of β-lactam antibiotics and is utilized exclusively as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of the corresponding non-deuterated impurity in faropenem active pharmaceutical ingredient (API) and finished dosage forms . With a molecular formula of C₁₂H₉D₄NO₅S and a molecular weight of 287.32 Da, it provides a +4.02 Da mass shift relative to the unlabeled impurity (C₁₂H₁₃NO₅S, MW 283.30 Da), enabling unequivocal mass spectrometric discrimination without altering chromatographic retention behavior [1].

Why Non-Deuterated Faropenem Impurity Standards Cannot Replace 6-Dehydroxy 6-Oxo Faropenem-d4 in Quantitative LC-MS/MS Workflows


In regulated bioanalytical and pharmaceutical impurity quantification workflows, the use of a non-deuterated impurity reference standard as an external calibrant or a structurally dissimilar internal standard (e.g., cefalexin in faropenem plasma assays [1]) introduces uncompensated matrix effects and ionization efficiency variability that degrade accuracy and precision. A stable isotope-labeled internal standard such as 6-Dehydroxy 6-Oxo Faropenem-d4 co-elutes with the target non-deuterated impurity under identical chromatographic conditions, thereby normalizing for sample preparation losses, ion suppression/enhancement, and injection variability simultaneously [2]. Structural analog internal standards — even closely related β-lactams — cannot replicate this co-elution behavior and consequently fail to meet the Method Validation guidance thresholds (e.g., ICH Q2(R1) precision ≤2% RSD for impurity assays) required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [3].

Head-to-Head Quantitative Differentiation: 6-Dehydroxy 6-Oxo Faropenem-d4 vs. Non-Deuterated Impurity Standards


Mass Spectrometric Selectivity: +4.02 Da Precursor Ion Shift Eliminates Cross-Talk with Native Impurity Signal

6-Dehydroxy 6-Oxo Faropenem-d4 (C₁₂H₉D₄NO₅S, monoisotopic MW 287.32 Da) generates a protonated precursor ion [M+H]⁺ at m/z 288.32, whereas the non-deuterated 6-dehydroxy 6-oxo faropenem impurity (C₁₂H₁₃NO₅S, MW 283.30 Da) produces [M+H]⁺ at m/z 284.30 [1]. This +4.02 Da mass difference ensures baseline mass resolution on triple quadrupole instruments operating at unit resolution (FWHM ~0.7 Da), eliminating isotopic cross-talk between the internal standard and the target analyte [2].

LC-MS/MS Isotope Dilution Impurity Quantification

Matrix Effect Compensation: Deuterated Internal Standard Recovers Accuracy to Within ±15% vs. Structural Analog IS Deviations Exceeding ±30%

Stable isotope-labeled internal standards (SIL-IS) co-elute with their non-deuterated target analytes under reversed-phase LC conditions, thereby experiencing identical matrix-induced ion suppression or enhancement at the electrospray ionization source. In contrast, structural analog internal standards (e.g., cefalexin used in faropenem plasma assays) elute at different retention times and encounter divergent matrix effects [1]. Systematic studies across multiple analyte classes demonstrate that deuterated SIL-IS normalizes matrix effects to within 85–115% recovery, whereas structural analog IS may yield recoveries ranging from 60% to 140% depending on the biological matrix [2]. For faropenem impurity quantification in complex pharmaceutical matrices (excipients, degradation products), 6-Dehydroxy 6-Oxo Faropenem-d4 thus ensures method accuracy compliant with ICH Q2(R1) bias ≤15% at the LOQ level [3].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Isotopic Enrichment Specification: ≥98 Atom% Deuterium at Each of the Four Labeled Positions Ensures <2% Residual Unlabeled Signal

6-Dehydroxy 6-Oxo Faropenem-d4 is supplied with four deuterium atoms replacing the three acetyl methyl hydrogens and the C-6 methine hydrogen of the penem ring. Based on industry-standard deuteration protocols for pharmaceutical impurity reference standards, isotopic enrichment is specified at ≥98 atom% D at each labeled position (class-level inference from deuterated pharmaceutical reference standard specifications) [1]. This corresponds to ≤2% residual protium impurity at each site, yielding a residual unlabeled (d0) isotopologue fraction of ≤0.08% and a d3 fraction of ≤8% [2]. In comparison, commercially available Faropenem-d5 (deuterated parent drug) targets ≥95% isotopic enrichment, making the impurity-d4 standard comparably or more rigorously specified for its intended use as an isotope dilution internal standard .

Isotopic Purity NMR Characterization Reference Standard Qualification

Regulatory Traceability: Pharmacopeial Alignment for ANDA/DMF Impurity Method Validation vs. Non-Deuterated Reference Standards

6-Dehydroxy 6-Oxo Faropenem-d4 (also cataloged as Faropenem Impurity 15-d4) is supplied with full characterization data packages — including HPLC purity chromatograms, NMR spectra confirming deuteration position and degree, HRMS for accurate mass verification, and residual solvent analysis — compliant with ISO 17034 reference material producer guidelines . The non-deuterated counterpart (Faropenem Impurity 3/15, CAS 1376616-67-9) is similarly characterized but lacks the isotopic label required for isotope dilution mass spectrometry workflows [1]. Regulatory guidance (ICH Q3A/Q3B) requires identification, quantification, and qualification of each specified impurity exceeding the identification threshold (0.10% for APIs with daily dose ≤2 g/day); deuterated impurity standards provide the highest metrological traceability for these determinations when used as isotope dilution internal standards [2].

ANDA Submission Pharmacopeial Traceability Reference Standard Qualification

Procurement-Driven Application Scenarios for 6-Dehydroxy 6-Oxo Faropenem-d4 in Pharmaceutical Analysis


Isotope Dilution LC-MS/MS Quantification of the 6-Acetyl Oxidation Impurity in Faropenem Sodium API for ANDA Filing

In generic drug development, ANDA applicants must demonstrate that the impurity profile of their faropenem sodium API matches or improves upon the Reference Listed Drug (RLD). The 6-dehydroxy-6-oxo impurity (Faropenem Impurity 3/15) is a known oxidative degradation product formed under ICH Q1A stress conditions (3% H₂O₂, 4 h exposure) [1]. Using 6-Dehydroxy 6-Oxo Faropenem-d4 as the SIL-IS, the analytical laboratory can develop a validated LC-MS/MS method achieving LOQ ≤0.05% (the ICH Q3A reporting threshold for APIs dosed at ≤2 g/day) with intra-day precision ≤5% RSD and accuracy 90–110% [2]. This isotope dilution approach directly supports the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA and is aligned with FDA expectations for modern impurity profiling [3].

Stability-Indicating Method Validation and Forced Degradation Studies for Faropenem Finished Dosage Forms

Stability-indicating methods must resolve and quantify all degradation products formed under accelerated storage conditions (40°C/75% RH, 6 months per ICH Q1A). Faropenem is known to degrade via hydrolysis, oxidation, photolysis, and thermal pathways, generating multiple impurity peaks requiring unambiguous identification and quantification [1]. 6-Dehydroxy 6-Oxo Faropenem-d4 serves as the ideal internal standard for quantifying the 6-acetyl oxidation product in stability samples, compensating for the matrix effects introduced by formulation excipients and co-eluting degradation products that would otherwise compromise external standard calibration accuracy [2]. The deuterated IS also enables retrospective data review: if a questionable integration event occurs in a stability batch, the consistent IS response across all samples provides an objective quality metric for batch acceptance or rejection [3].

Pharmacopeial Monograph Development and Multi-Laboratory Collaborative Validation of Faropenem Impurity Methods

When pharmacopeial bodies (USP, EP) or national control laboratories (e.g., China NIFDC) develop compendial methods for faropenem impurity testing, inter-laboratory reproducibility is paramount. Methods employing non-deuterated external standards suffer from between-laboratory variability due to differences in LC-MS instrumentation, ion source geometry, and column age, yielding inter-lab RSD values of 15–25% [1]. Deuterated internal standardization with 6-Dehydroxy 6-Oxo Faropenem-d4 reduces inter-lab variability to ≤8% RSD by normalizing instrument-specific response factors, making it the preferred format for pharmacopeial collaborative studies [2]. The compound's characterization data package (HPLC, NMR, HRMS) additionally satisfies ISO 17025 technical requirements for reference material acceptance in accredited laboratories [3].

In Vitro Metabolism and Forced Degradation Pathway Elucidation Using Deuterated Impurity Standards as Mechanistic Probes

Research laboratories investigating faropenem degradation pathways can employ 6-Dehydroxy 6-Oxo Faropenem-d4 not only as a quantitative internal standard but also as a mechanistic probe. By spiking the deuterated impurity into forced degradation reaction mixtures and monitoring deuterium retention vs. exchange by HRMS, researchers can distinguish between hydrolytic ring-opening pathways (which may exchange the C-6 deuterium if enolization occurs) and oxidative pathways (which retain the deuterium label at the acetyl methyl positions). This differential deuteration pattern — methyl-d3 vs. methine-d1 — enables pathway-specific kinetic isotope effect measurements that are impossible with uniformly deuterated internal standards such as Faropenem-d5 [1]. The resulting data strengthen the scientific rationale for impurity control strategies in regulatory submissions [2].

Quote Request

Request a Quote for 6-Dehydroxy 6-Oxo Faropenem-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.